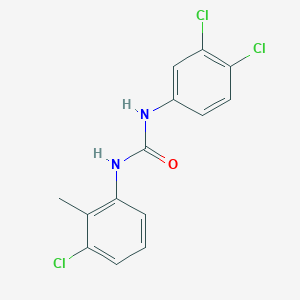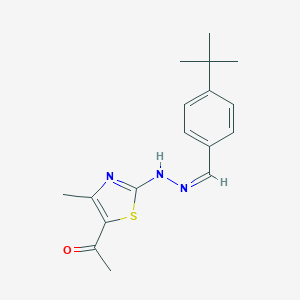
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of phenylurea herbicides and has been found to be effective against a broad range of weed species. In recent years, there has been growing interest in the scientific community to explore the potential of Diuron for various applications beyond its use as a herbicide.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea involves the inhibition of photosynthesis in plants. It acts as a photosystem II inhibitor, which blocks the transfer of electrons from water to plastoquinone in the electron transport chain. This leads to the disruption of the photosynthetic process, resulting in the death of the plant.
Biochemical and Physiological Effects
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been found to have a number of biochemical and physiological effects on both plants and animals. In plants, it causes a reduction in chlorophyll content, a decrease in photosynthetic activity, and an increase in oxidative stress. In animals, it has been shown to cause liver and kidney damage, as well as alterations in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea in lab experiments is its low cost and availability. It is also relatively stable and easy to handle. However, one of the limitations is that it can be toxic to some organisms, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for the research on 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea. One area of interest is its potential as an anticancer agent. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Another area of interest is its potential as an antifungal agent. It has been found to be effective against a broad range of fungal species, and further research could lead to the development of new antifungal drugs. Additionally, there is a need for further studies on the environmental impact of 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea, as it has been found to be persistent in soil and water.
Métodos De Síntesis
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea can be synthesized by the reaction of 3,4-dichloroaniline with 3-chloro-2-methylphenyl isocyanate in the presence of a base such as sodium hydroxide. The reaction yields 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea as a white crystalline solid with a melting point of 158-159°C.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been extensively studied for its potential use as an antifungal, antimicrobial, and anticancer agent. It has been found to exhibit significant activity against various fungal species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Nombre del producto |
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea |
|---|---|
Fórmula molecular |
C14H11Cl3N2O |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
1-(3-chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O/c1-8-10(15)3-2-4-13(8)19-14(20)18-9-5-6-11(16)12(17)7-9/h2-7H,1H3,(H2,18,19,20) |
Clave InChI |
AEROXVCKWQUAPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)
![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)
![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)


![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)